4'-Bromo-4-octyl-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-4-octyl-biphenyl is an organic compound with the molecular formula C20H25Br It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position and an octyl group at the other para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-octyl-biphenyl typically involves the bromination of biphenyl followed by the introduction of an octyl group. One common method involves the use of a brominating agent such as liquid bromine in the presence of a catalyst like dichloroethane. The reaction is monitored using gas chromatography to ensure the desired conversion rate .
Industrial Production Methods
Industrial production of 4’-Bromo-4-octyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves the bromination of biphenyl in a controlled environment, followed by purification steps such as recrystallization and distillation to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-4-octyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in solvents like tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: New biphenyl derivatives with extended carbon chains or functional groups are obtained.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-4-octyl-biphenyl has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural properties.
Industry: Used in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4’-Bromo-4-octyl-biphenyl involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new bonds. The octyl group provides hydrophobic interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-4’-hydroxybiphenyl
- 4-Bromo-4’-methoxybiphenyl
- 4-Cyano-4’-octylbiphenyl
Uniqueness
4’-Bromo-4-octyl-biphenyl is unique due to the presence of both a bromine atom and an octyl group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific hydrophobic and reactive characteristics .
Eigenschaften
CAS-Nummer |
63619-61-4 |
---|---|
Molekularformel |
C20H25Br |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-bromo-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C20H25Br/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16H,2-8H2,1H3 |
InChI-Schlüssel |
DPSWGCJAIPSTPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.